N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: is a chemical compound with the molecular formula C20H15N3O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
CAS No. |
171628-57-2 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(16-11-5-2-6-12-16)22-19-18(15-9-3-1-4-10-15)21-17-13-7-8-14-23(17)19/h1-14H,(H,22,24) |
InChI Key |
MFEAOWRPVOQOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4 |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridine with α-bromoketones under mild and metal-free conditions. This reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the electrooxidation of 2-phenylimidazo[1,2-a]pyridine derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Gold catalysts, terminal alkynes, and air atmosphere.
Substitution: Halogenated derivatives and appropriate nucleophiles.
Major Products Formed:
Oxidation: 1,2-diones.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in their biological activities . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparison with Similar Compounds
- 4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide .
- 4-Chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide .
- Imidazo[1,2-a]pyridin-3-yl-acetic acids .
Uniqueness: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.
Biological Activity
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article delves into its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.36 g/mol. The compound features an imidazo[1,2-a]pyridine core attached to a phenyl group and a benzamide moiety, which contribute to its biological properties.
The mechanism of action for compounds in this class often involves interactions with various biological targets, including enzymes and receptors. Specifically:
- Enzyme Inhibition : The imidazo[1,2-a]pyridine structure can inhibit specific enzymes involved in cellular processes. For instance, derivatives have shown activity against certain cancer cell lines by inducing oxidative stress through the generation of reactive oxygen species (ROS) .
- Receptor Interaction : Compounds like this compound may interact with nuclear receptors such as the constitutive androstane receptor (CAR), influencing metabolic pathways and potentially providing therapeutic effects against liver diseases .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been identified as potent ligands for peripheral benzodiazepine receptors (PBR), which play a role in neuroprotection and neurosteroid synthesis .
- Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cell lines |
| 4-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Antimicrobial | Effective against Gram-positive bacteria |
| 4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Neuroprotective | High affinity for PBR; enhances neurosteroid synthesis |
Research Highlights
- A study published in ACS Omega reported that certain derivatives of imidazo[1,2-a]pyridine exhibited nanomolar EC50 values in CAR activation assays, demonstrating the potential for metabolic regulation .
- Another investigation highlighted the structure-activity relationship (SAR) of various substitutions on the imidazo[1,2-a]pyridine core, indicating that lipophilic substituents enhance binding affinity to PBR .
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